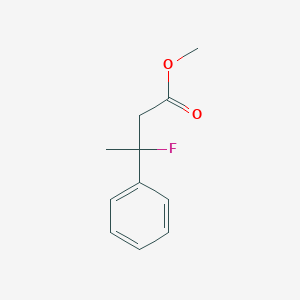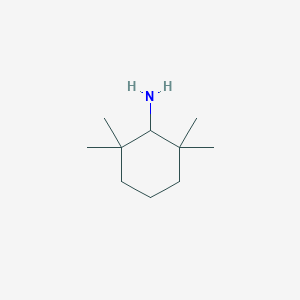
2,2,6,6-Tetramethylcyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6,6-Tetramethylcyclohexan-1-amine: is an organic compound with the molecular formula C10H21N. It is a derivative of cyclohexane, characterized by the presence of four methyl groups at positions 2, 2, 6, and 6, and an amine group at position 1. This compound is known for its steric hindrance due to the bulky methyl groups, which significantly influence its chemical reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Dehydration of Tetraalkylpyridines: One common method involves the dehydration of tetraalkylpyridines using metal oxide catalysts.
Reductive Amination: Another method involves the reductive amination of 2,2,6,6-tetramethyl-4-piperidone with hydrogen in the presence of a catalyst such as 5% Pt/C.
Industrial Production Methods: The industrial production of 2,2,6,6-Tetramethylcyclohexan-1-amine often employs continuous-flow processes to enhance efficiency and scalability. These methods allow for precise control over reaction conditions, leading to consistent product quality and higher productivity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2,2,6,6-Tetramethylcyclohexan-1-amine can undergo oxidation reactions to form corresponding oxides or hydroxylamines.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: Due to its steric hindrance, substitution reactions are less common but can occur under specific conditions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxone.
Reduction: Hydrogen gas, metal catalysts (e.g., Pt/C).
Substitution: Specific reagents depending on the desired substitution.
Major Products:
Oxidation: Hydroxylamines, oxides.
Reduction: Various reduced derivatives.
Substitution: Substituted cyclohexane derivatives.
Applications De Recherche Scientifique
Chemistry: 2,2,6,6-Tetramethylcyclohexan-1-amine is used as a reagent in organic synthesis, particularly in deprotonation reactions and the formation of lithium complexes for sensitive substrate metalation .
Biology and Medicine: The compound and its derivatives have shown potential as antibacterial agents. For instance, amine N-halamine microspheres based on 2,2,6,6-tetramethyl-4-piperidinol have demonstrated powerful bactericidal capabilities against pathogenic bacteria .
Industry: In the industrial sector, this compound is used in the production of hindered amine light stabilizers (HALS), which are important additives in polymers to protect them from degradation caused by ultraviolet light .
Mécanisme D'action
The mechanism by which 2,2,6,6-Tetramethylcyclohexan-1-amine exerts its effects is primarily through its steric hindrance and basicity. The bulky methyl groups reduce the reactivity of the nitrogen atom, making it a less nucleophilic and weaker base compared to other aliphatic amines. This steric hindrance also imparts significant chemical stability .
Comparaison Avec Des Composés Similaires
2,2,6,6-Tetramethylpiperidine: Similar in structure but with a piperidine ring instead of a cyclohexane ring.
2,6-Dimethylpiperidine: Lacks the additional methyl groups at positions 2 and 6, resulting in different steric and electronic properties.
Uniqueness: 2,2,6,6-Tetramethylcyclohexan-1-amine is unique due to its high steric hindrance and moderate basicity, which make it valuable in specific chemical reactions where controlled reactivity is desired. Its derivatives, such as TEMPO, are crucial for selective oxidation processes .
Propriétés
Formule moléculaire |
C10H21N |
|---|---|
Poids moléculaire |
155.28 g/mol |
Nom IUPAC |
2,2,6,6-tetramethylcyclohexan-1-amine |
InChI |
InChI=1S/C10H21N/c1-9(2)6-5-7-10(3,4)8(9)11/h8H,5-7,11H2,1-4H3 |
Clé InChI |
HUAAXEGWVZBZHR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(C1N)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


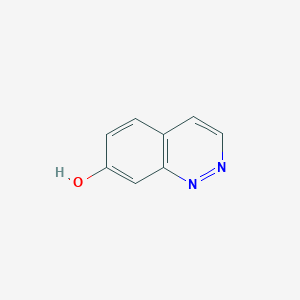
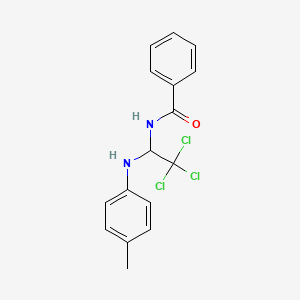
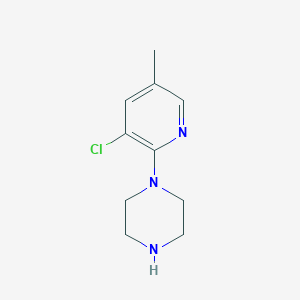

![Methyl 2-(12-ethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetate](/img/structure/B13116233.png)
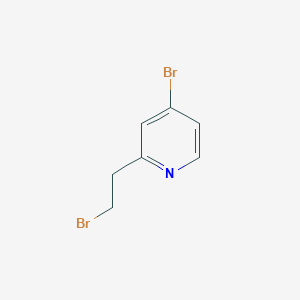
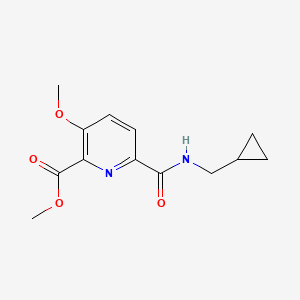

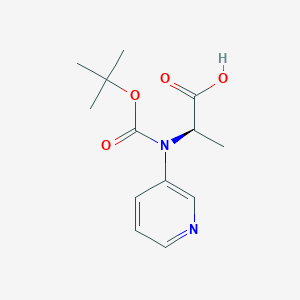
![[2-(Ethoxycarbonyl)pyridin-4-YL]boronic acid](/img/structure/B13116261.png)
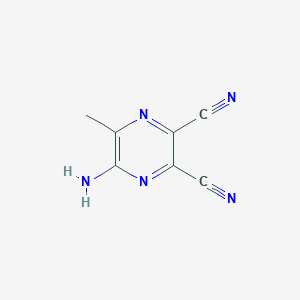

![6-(Difluoromethoxy)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13116270.png)
